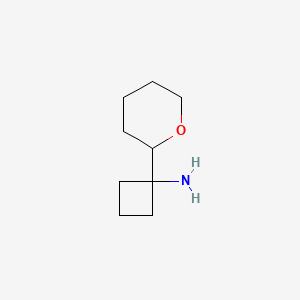
1-(Oxan-2-yl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxan-2-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C9H17NO It is characterized by a cyclobutane ring attached to an oxane (tetrahydropyran) ring and an amine group
Métodos De Preparación
The synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine typically involves the [2+2] cycloaddition reaction, which is a common method for creating cyclobutane rings. One approach involves the photoredox-catalyzed aerobic [2+2] cycloaddition, which uses a pyrylium catalyst under specific conditions (e.g., LED light, oxygen atmosphere, and dichloroethane solvent at low temperatures) to yield the desired cyclobutane product . Industrial production methods may involve optimizing these conditions for larger-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(Oxan-2-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Oxan-2-yl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its amine group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(Oxan-2-yl)cyclobutan-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.
Comparación Con Compuestos Similares
1-(Oxan-2-yl)cyclobutan-1-amine can be compared with other cyclobutane-containing compounds, such as:
Cyclobutane: A simple hydrocarbon with a four-membered ring.
Cyclobutanol: A cyclobutane ring with a hydroxyl group.
Cyclobutanone: A cyclobutane ring with a ketone group. The uniqueness of this compound lies in its combination of a cyclobutane ring with an oxane ring and an amine group, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(oxan-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H17NO/c10-9(5-3-6-9)8-4-1-2-7-11-8/h8H,1-7,10H2 |
Clave InChI |
OEPYQUPBIZCGEN-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)C2(CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


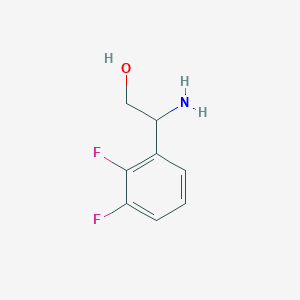

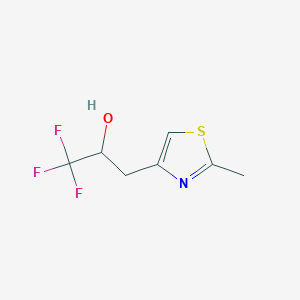
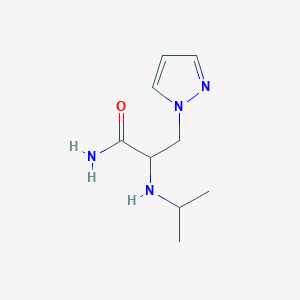
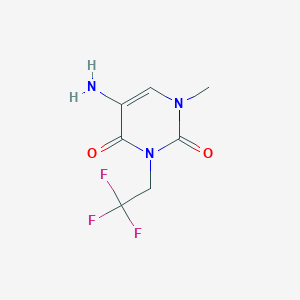
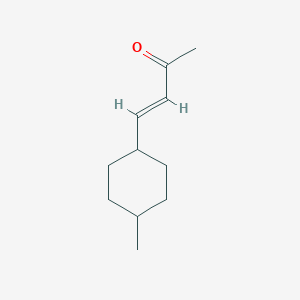
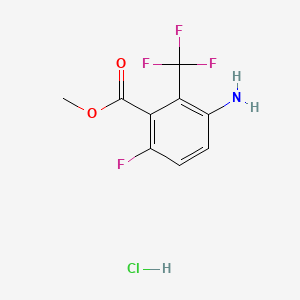
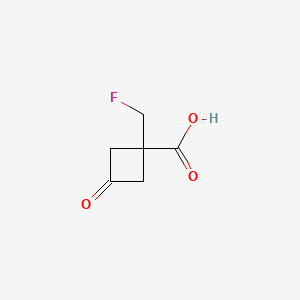
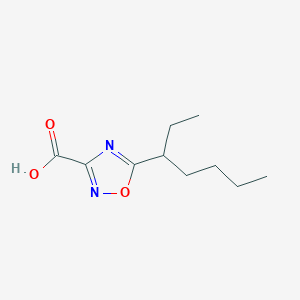
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)



